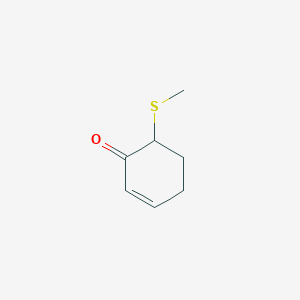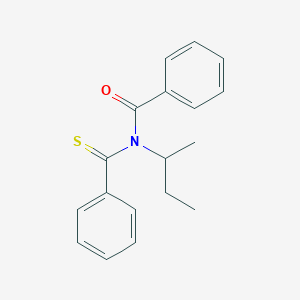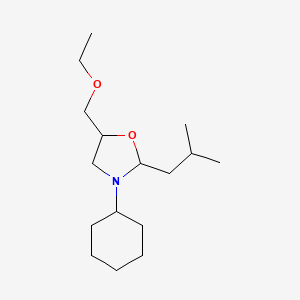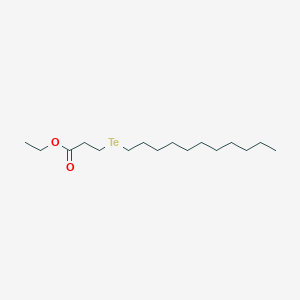![molecular formula C15H16O3 B14390959 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-26-5](/img/structure/B14390959.png)
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4. This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core with multiple methyl substitutions. It is also referred to by other names such as Cyclocoumarol and Methanopyranorin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticoagulant properties.
Medicine: Some derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of blood clotting disorders.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticoagulant properties are due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclocoumarol
- Methanopyranorin
- Anticoagulans 63
- Cumopyran
- Cumopyrin
Uniqueness
What sets 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
88538-26-5 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
2,2,9-trimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H16O3/c1-9-4-5-12-11(8-9)13-10(14(16)17-12)6-7-15(2,3)18-13/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
YHPCMNDDJWAJCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(CC3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


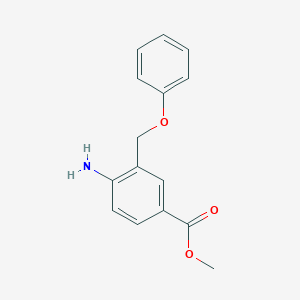
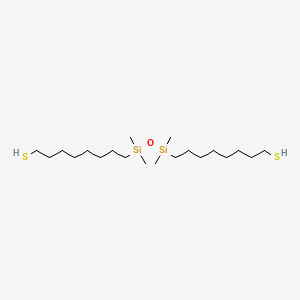
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
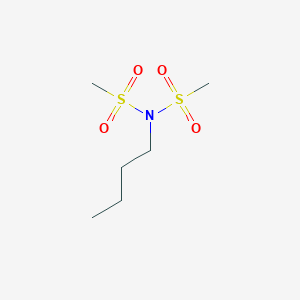

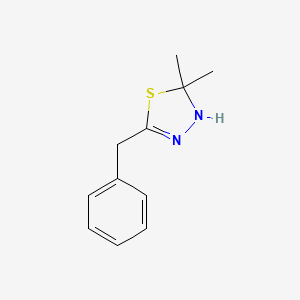

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
